1,4-Dimethylbicyclo[2.2.1]heptan-7-one
CAS No.: 89243-99-2
Cat. No.: VC18932730
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89243-99-2 |
|---|---|
| Molecular Formula | C9H14O |
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | 1,4-dimethylbicyclo[2.2.1]heptan-7-one |
| Standard InChI | InChI=1S/C9H14O/c1-8-3-5-9(2,6-4-8)7(8)10/h3-6H2,1-2H3 |
| Standard InChI Key | SKVSUNMZRFXNAC-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCC(C1=O)(CC2)C |
Introduction
Structural and Molecular Characteristics
The compound’s bicyclo[2.2.1]heptane skeleton consists of a seven-membered ring fused to a three-membered ring, creating significant ring strain and conformational rigidity. The methyl groups at positions 1 and 4 introduce steric effects that influence reactivity, while the ketone at position 7 provides a site for nucleophilic or electrophilic attacks. X-ray crystallography and computational studies reveal bond angles and torsional stresses that differentiate it from simpler bicyclic ketones like bicyclo[2.2.1]heptan-2-one.
Synthesis Methods
Photocycloaddition Route
A seminal synthesis method involves the photocycloaddition of ethylene with 3-methylcyclopenten-2-one, followed by a thermal rearrangement of the intermediate bicyclo[3.2.0]heptane derivative to the bicyclo[2.2.1]heptane framework . This method, reported by Kirmse and Streu in 1983, achieves moderate yields (45–60%) under ultraviolet light and requires careful control of reaction conditions to avoid side products .
Diels-Alder Approach
Industrial-scale production often employs the Diels-Alder reaction between cyclopentadiene and 2-butene, followed by oxidation of the resulting adduct to introduce the ketone group. Catalysts such as Lewis acids (e.g., ) enhance regioselectivity, with post-reaction purification via fractional distillation achieving >95% purity.
Table 1: Comparison of Synthesis Methods
| Method | Starting Materials | Yield (%) | Key Conditions |
|---|---|---|---|
| Photocycloaddition | Ethylene, 3-methylcyclopenten-2-one | 45–60 | UV light, 25°C |
| Diels-Alder | Cyclopentadiene, 2-butene | 70–85 | , 80°C |
Chemical Properties and Reactivity
Oxidation and Reduction
The ketone group undergoes selective reduction using sodium borohydride () to yield 1,4-dimethylbicyclo[2.2.1]heptan-7-ol, a reaction critical for producing pharmaceutical intermediates. Conversely, oxidation with chromium trioxide () regenerates the ketone from its alcohol derivative.
Electrophilic Substitution
The compound’s rigid structure directs electrophilic attacks to the less sterically hindered exo face. For example, bromination at the 2-position occurs preferentially under mild conditions (, , 0°C), forming 2-bromo-1,4-dimethylbicyclo[2.2.1]heptan-7-one in 78% yield.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
-
NMR (CDCl): Signals at δ 1.25 (s, 3H, C1-CH), δ 1.32 (s, 3H, C4-CH), and δ 2.45 (m, 1H, C7-H) confirm the methyl and ketone positions.
-
NMR: Peaks at 210.5 ppm (C=O) and 28.1 ppm (C1-CH) align with predicted electronic environments.
Infrared (IR) Spectroscopy
A strong absorption band at 1715 cm corresponds to the carbonyl stretch, while C-H stretches for methyl groups appear at 2960–2870 cm.
Applications and Industrial Relevance
Organic Synthesis
The compound serves as a precursor for synthesizing chiral ligands in asymmetric catalysis. For example, its reduction to 1,4-dimethylbicyclo[2.2.1]heptan-7-ol enables the production of enantiomerically pure alcohols for pharmaceutical applications.
Materials Science
Its rigid structure has been exploited in designing liquid crystals and polymers with high thermal stability. Copolymerization with styrene derivatives yields materials with glass transition temperatures () exceeding 150°C.
Comparison with Structural Analogs
Table 2: Key Differences Between 1,4-Dimethylbicyclo[2.2.1]heptan-7-one and Related Compounds
| Compound | Functional Group | Reactivity | Applications |
|---|---|---|---|
| Bicyclo[2.2.1]heptan-2-one | Ketone at C2 | Less steric hindrance; faster reactions | Solvent additive |
| 1,4-Dimethylbicyclo[2.2.1]heptane | No functional group | Inert; used as a framework modifier | Polymer substrates |
| 7-Oxabicyclo[2.2.1]heptane | Oxygen in ring | Enhanced polarity; hydrolytic stability | Drug delivery systems |
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